Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate

Visible light filtering Optical density Spectrophotometric analysis

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-59-1, EINECS 280-108-4) is a synthetic monoazo dye with the molecular formula C₂₆H₂₂N₄O₃S and a molecular weight of 470.54 g·mol⁻¹. The compound is commercially supplied as Epolight™ 5397 (Epolin) and appears as a violet powder with a melting point of 217–220 °C.

Molecular Formula C26H22N4O3S
Molecular Weight 470.5 g/mol
CAS No. 83006-59-1
Cat. No. B12693490
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate
CAS83006-59-1
Molecular FormulaC26H22N4O3S
Molecular Weight470.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)NC2=C3C(=C(C=C2)N=NC4=CC=CC5=CC=CC=C54)C=CC=C3S(=O)(=O)[O-].[NH4+]
InChIInChI=1S/C26H19N3O3S.H3N/c30-33(31,32)25-15-7-13-21-23(16-17-24(26(21)25)27-19-10-2-1-3-11-19)29-28-22-14-6-9-18-8-4-5-12-20(18)22;/h1-17,27H,(H,30,31,32);1H3
InChIKeyGJQRDENWLGOROV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-59-1): Technical Baseline and Procurement Identity


Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate (CAS 83006-59-1, EINECS 280-108-4) is a synthetic monoazo dye with the molecular formula C₂₆H₂₂N₄O₃S and a molecular weight of 470.54 g·mol⁻¹ . The compound is commercially supplied as Epolight™ 5397 (Epolin) and appears as a violet powder with a melting point of 217–220 °C [1]. Its chromophoric core consists of two naphthalene rings connected by an azo (–N=N–) bridge, with a phenylamino substituent at the 8-position and a sulfonate group neutralized by an ammonium counterion at the 1-position of the naphthalene scaffold . The compound belongs to the broader class of sulfonated naphthylazo dyes used in visible-light management applications.

Why Sodium-Salt or Alternative-Wavelength Azo Dyes Cannot Simply Replace Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate


The ammonium counterion is not an interchangeable spectator. Crystallographic evidence across the sulfonated monoazo dye class demonstrates that ammonium salt forms adopt distinct crystal packing architectures from their sodium counterparts; no sodium salt form has been found isostructural with any ammonium equivalent [1]. This structural divergence translates into measurable differences in solubility, thermal behavior, and processability that cannot be replicated by simply substituting the sodium salt (CAS 83006-58-0). Furthermore, the compound's λₘₐₓ of 596 nm occupies a specific spectral window that is not accessible with shorter-wavelength in-class dyes such as Epolight™ 5393 (λₘₐₓ 543 nm) or longer-wavelength analogs like Epolight™ 5411 (λₘₐₓ 614 nm), meaning wavelength-specific optical filtering specifications cannot be met by generic substitution [2]. The quantitative evidence below establishes the dimensions along which this compound meaningfully differs from its closest analogs.

Quantitative Differentiation Evidence for Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate vs. Closest Analogs


Absorption Wavelength Specificity: λₘₐₓ 596 nm vs. Acid Blue 113 and Epolight™ 5393/5391/5411

Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate exhibits a λₘₐₓ of 596 nm in acetone [1]. This places it in a distinct spectral position relative to the commonly used textile azo dye Acid Blue 113 (disodium 8-phenylamino-5-[4-(3-sulphonatophenylazo)-1-naphthylazo]naphthalenesulphonate, λₘₐₓ 566 nm in water) , representing a 30 nm bathochromic shift. Within the Epolight™ visible dye portfolio, it occupies a unique intermediate position: Epolight™ 5393 absorbs at 543 nm (53 nm hypsochromic shift), Epolight™ 5391 at 546 nm (50 nm shift), Epolight™ 5396 at 527 nm (69 nm shift), and Epolight™ 5411 at 614 nm (18 nm bathochromic shift) [1]. This 596 nm maximum is not duplicated by any other standard-grade visible dye in the Epolight™ series.

Visible light filtering Optical density Spectrophotometric analysis Laser safety

Absorptivity (Extinction Strength): 134 L·g⁻¹·cm⁻¹ vs. Epolight™ 5411 and 5391

The absorptivity of the ammonium salt in acetone is 134 L·g⁻¹·cm⁻¹ [1]. This is higher than the nearest spectrally adjacent dyes in the Epolight™ family: Epolight™ 5411 (λₘₐₓ 614 nm) has an absorptivity of 127 L·g⁻¹·cm⁻¹, and Epolight™ 5391 (λₘₐₓ 546 nm) has an absorptivity of 123 L·g⁻¹·cm⁻¹ [1]. The 5.5% advantage over Epolight™ 5411 and the 8.9% advantage over Epolight™ 5391 translate directly to lower required dye loading to achieve the same optical density.

Dye loading efficiency Optical density per unit mass Formulation cost Thermoplastic compounding

Thermal Processing Window: Melting Point 217–220 °C vs. Epolight™ 5393 (325–329 °C)

The ammonium salt melts at 217–220 °C [1]. This is substantially lower than the melting point of Epolight™ 5393, which melts at 325–329 °C [2]. The lower melting point of the target compound permits dissolution and dispersion in polymer melts at processing temperatures typical for polycarbonate, acrylic, and polyamide injection molding (typically 230–300 °C) without requiring the extended residence times or elevated barrel temperatures that higher-melting dyes like Epolight™ 5393 demand. Epolight™ 5391, with a melting point of 220–225 °C, is the closest thermal analog but operates at a different λₘₐₓ (546 nm) [1].

Injection molding Thermoplastic compounding Melt processing Thermal stability

Organic Solvent Solubility Profile: Balanced Solubility vs. Epolight™ 5393 (Extreme MEK Selectivity)

The target compound exhibits a balanced solubility profile across three industrially relevant solvent classes: 8.93 g/100 g in methyl ethyl ketone (MEK, a ketone), 0.8 g/100 g in xylene (an aromatic hydrocarbon), and 5.62 g/100 g in cyclohexanone (a cyclic ketone) [1]. In contrast, Epolight™ 5393 shows extreme solubility in MEK (>50 g/100 g) but zero measurable solubility in xylene (0.0 g/100 g), which limits its formulation flexibility in mixed-solvent coating systems [1]. The moderate xylene solubility of the ammonium salt (0.8 g/100 g) provides a meaningful formulation advantage for solvent-borne coatings requiring aromatic hydrocarbon compatibility.

Solvent-borne coatings Ink formulation Solubility parameter Coating homogeneity

Dual-Process Compatibility: Injection Molding AND Coatings vs. Coatings/Inks-Only Dyes

Epolin's technical datasheet explicitly lists the ammonium salt (Epolight™ 5397) as suitable for both injection molding and solvent-borne coatings [1] [2]. By comparison, Epolight™ 5393 is designated only for coatings and inks [3], and Epolight™ 5411 is suitable for coatings but not explicitly for injection molding [1]. This dual compatibility means a single dye SKU can serve both thermoplastic compounding (where the dye is melt-dispersed into polycarbonate, acrylic, or polyamide) and liquid coating applications (where the dye is dissolved in MEK/cyclohexanone-based solvent systems).

Injection molding Solvent-borne coatings Thermoplastic parts Manufacturing flexibility

Counterion-Dependent Crystal Packing Architecture: Ammonium vs. Sodium Salt Non-Isostructurality

A 2024 crystallographic study by Kennedy et al. examined five ammonium salt forms of monosulfonated azo dyes and their corresponding potassium and sodium salt forms. The study found that no sodium salt form was isostructural with any ammonium equivalent across the series examined [1]. While this study did not include the specific naphthylazo chromophore of CAS 83006-59-1, the finding is consistent across all monosulfonated azo dyes investigated and establishes a class-level principle: the ammonium cation produces fundamentally different crystal packing (unit-cell symmetry, ion coordination geometry, and hydrophobic/hydrophilic layer architecture) than the sodium cation in sulfonated azo dyes. This implies that substituting the sodium salt (CAS 83006-58-0) for the ammonium salt will yield a material with different dissolution kinetics, thermal behavior, and potentially different long-term solid-state stability.

Solid-state properties Crystal engineering Salt selection Material consistency

High-Value Application Scenarios for Ammonium 5-(1-naphthylazo)-8-(phenylamino)naphthalenesulphonate Based on Quantitative Differentiation


Injection-Molded Polycarbonate Welding Lenses and Safety Eyewear Requiring ~596 nm Spectral Attenuation

This compound's λₘₐₓ of 596 nm [1] positions it for visible-light filtering in welding shade formulations where the target attenuation band is centered near 596 nm. Its melting point of 217–220 °C [1] is well-matched to polycarbonate melt processing temperatures (typically 270–300 °C), enabling homogeneous dispersion during injection molding without dye degradation. Epolight™ 5393 cannot substitute here because its 543 nm λₘₐₓ would shift the filter's blocking wavelength by 53 nm, potentially compromising compliance with ANSI Z87.1 or ISO 16321 shade specifications for welding lenses [2].

Solvent-Borne Coating Formulations Incorporating Aromatic Hydrocarbon Co-Solvents

The measurable xylene solubility of 0.8 g/100 g [1] enables incorporation of this dye into mixed-solvent coating systems that include aromatic hydrocarbons, unlike Epolight™ 5393 which has zero xylene solubility [1]. This matters for industrial coating applications—such as dyed films, laminates, and visor coatings—where xylene or toluene is required as a co-solvent to achieve proper film formation, drying kinetics, or substrate wetting. The balanced MEK/cyclohexanone solubility further supports formulation flexibility.

Unified Dye Procurement for Multi-Process Manufacturing (Molded Parts + Coated Components)

Manufacturers producing safety eyewear that combines injection-molded lenses with solvent-borne coated visors or face shields can standardize on a single dye (Epolight™ 5397) for both processes [1] [2]. This eliminates the need to qualify and inventory separate dyes for molding vs. coating lines, ensures matched optical properties (λₘₐₓ, absorptivity) across all product components, and simplifies supply chain logistics. The dual-process designation is a documented differentiator from single-process dyes such as Epolight™ 5393 (coatings/inks only) [3].

High-Efficiency Dye Loading for Cost-Sensitive Thermoplastic Compounding

With an absorptivity of 134 L·g⁻¹·cm⁻¹ [1], this compound requires 5.5% less mass than Epolight™ 5411 (127 L·g⁻¹·cm⁻¹) and 8.9% less than Epolight™ 5391 (123 L·g⁻¹·cm⁻¹) to achieve the same optical density in a compounded thermoplastic [1]. In high-volume production of dyed polycarbonate or acrylic parts, this translates to measurable savings in dye raw material cost per unit while maintaining equivalent optical performance.

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